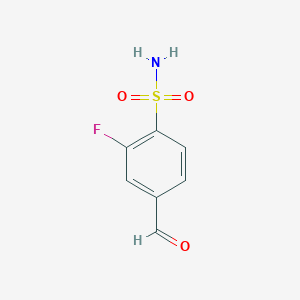

2-Fluoro-4-formylbenzenesulfonamide

Description

Properties

IUPAC Name |

2-fluoro-4-formylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3S/c8-6-3-5(4-10)1-2-7(6)13(9,11)12/h1-4H,(H2,9,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJWWEUPCCNOUKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)F)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Fluoro 4 Formylbenzenesulfonamide

Classical and Contemporary Synthesis Routes

The construction of the 2-Fluoro-4-formylbenzenesulfonamide molecule is typically achieved through a linear sequence of reactions, starting from readily available fluorobenzene (B45895) derivatives. The synthetic strategy hinges on the careful introduction of the sulfonyl and formyl groups at the correct positions relative to the fluorine atom.

Stepwise Assembly from Fluorobenzene Derivatives

A common starting point for the synthesis is a fluorobenzene derivative that already possesses a group that can be readily converted into either the formyl or the sulfonyl group. For instance, a plausible route could commence with 2-fluoro-4-bromotoluene. google.com In this approach, the methyl group serves as a precursor to the formyl group, while the bromo group can be displaced to introduce the sulfonamide moiety. The synthesis of 2-fluoro-4-bromotoluene itself can start from p-toluidine, involving a sequence of nitration, diazotization, and bromo-substitution, followed by reduction and another diazotization-fluorination step. google.com

Another potential starting material is 2-fluoroaniline (B146934), which can be iodinated to produce 2-fluoro-4-iodoaniline. orgsyn.org This intermediate can then undergo further transformations to introduce the desired functional groups.

Introduction of Sulfonamide and Formyl Moieties

The introduction of the sulfonamide and formyl groups is a critical part of the synthesis, requiring specific and selective chemical reactions.

The sulfonation of an aromatic ring is a classic electrophilic aromatic substitution reaction. uomustansiriyah.edu.iq It is typically carried out using fuming sulfuric acid (a mixture of H2SO4 and SO3). uomustansiriyah.edu.iq The reactivity of the aromatic ring is crucial; electron-donating groups activate the ring towards sulfonation, while electron-withdrawing groups deactivate it. wikipedia.org

Once the sulfonyl group is in place, it is often converted to a sulfonyl chloride, which is a more reactive intermediate for the subsequent amidation step. The conversion of thiols or disulfides to sulfonyl chlorides can be achieved using various chlorinating agents. rsc.orgorganic-chemistry.org However, greener methods are being developed, such as using sodium hypochlorite. rsc.org The resulting sulfonyl chloride can then be reacted with ammonia (B1221849) or an amine to form the sulfonamide. organic-chemistry.org

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Classical Sulfonation | Fuming Sulfuric Acid (H2SO4/SO3) | Direct introduction of sulfonic acid group. | uomustansiriyah.edu.iq |

| From Thiols/Disulfides | N-Chlorosuccinimide (NCS), Tetrabutylammonium Chloride | In situ generation of sulfonyl chloride. | organic-chemistry.org |

| Green Mechanochemical Approach | Sodium Hypochlorite (NaOCl·5H2O) | Solvent-free, environmentally friendly. | rsc.org |

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. organic-chemistry.orgambeed.comwikipedia.org The reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). wikipedia.orgijpcbs.com This reagent then acts as the electrophile in an electrophilic aromatic substitution to introduce the formyl group. wikipedia.org

However, the Vilsmeier-Haack reaction is generally effective only on highly activated aromatic rings. wikipedia.orgjst.go.jp For less reactive substrates, such as those containing electron-withdrawing fluorine atoms, alternative formylation methods may be necessary. jst.go.jp One such alternative involves the use of dichloromethyl alkyl ethers mediated by a Lewis acid. jst.go.jp

| Technique | Reagents | Substrate Requirement | Reference |

|---|---|---|---|

| Vilsmeier-Haack Reaction | DMF, POCl3 | Electron-rich aromatic rings. | organic-chemistry.orgwikipedia.org |

| Dichloromethyl Alkyl Ether Method | Dichloromethyl alkyl ether, Lewis Acid (e.g., TiCl4) | Applicable to less reactive aromatics. | jst.go.jp |

Regioselectivity Control in Synthetic Pathways

Controlling the position of substitution on the benzene (B151609) ring is a central challenge in the synthesis of 2-Fluoro-4-formylbenzenesulfonamide. The directing effects of the substituents already present on the ring govern the outcome of electrophilic aromatic substitution reactions. wikipedia.org

The fluorine atom is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. wikipedia.orgresearchgate.net However, it is also a deactivating group due to its strong inductive electron-withdrawing effect. wikipedia.orgmasterorganicchemistry.com This deactivation is more pronounced at the ortho position. wikipedia.org The interplay between the directing and activating/deactivating effects of all substituents must be carefully considered to achieve the desired 2,4-disubstitution pattern.

Computational models like RegioSQM can be used to predict the regioselectivity of electrophilic aromatic substitutions by calculating the relative energies of the possible reaction intermediates. nih.govd-nb.info These tools can aid in the rational design of synthetic routes to maximize the yield of the desired isomer.

Green Chemistry Considerations in Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly chemical syntheses. google.com This includes the use of greener solvents, such as water, and the development of solvent-free reaction conditions. scilit.comsci-hub.se

For sulfonamide synthesis, several green approaches have been reported. These include mechanochemical methods that avoid the use of bulk solvents and employ more benign reagents. rsc.org For example, a solvent-free mechanochemical approach for sulfonamide synthesis has been developed using solid sodium hypochlorite. rsc.org Additionally, the use of water as a solvent in the presence of a base like sodium carbonate has been shown to be an effective and eco-friendly method for the synthesis of some sulfonamide derivatives. scilit.comsci-hub.se

The development of catalytic methods and one-pot procedures also contributes to the greenness of a synthesis by reducing the number of steps, minimizing waste, and improving atom economy. organic-chemistry.org

Scale-up Considerations and Process Optimization

The journey from a laboratory-scale synthesis, often measured in grams, to industrial production, measured in kilograms or tons, is fraught with complexities. For 2-Fluoro-4-formylbenzenesulfonamide, a key intermediate in the synthesis of various pharmaceuticals, this transition requires a multifaceted approach to process optimization. The primary goals are to maintain or improve product yield and purity while ensuring operational safety, minimizing environmental impact, and controlling costs.

Key synthetic steps in the production of aromatic sulfonamides, such as sulfonation and formylation, present specific scale-up challenges. acs.org Aromatic formylation, for instance, is a classic example of an electrophilic aromatic substitution that can be highly effective for electron-rich starting materials. wikipedia.org However, these reactions are often exothermic, meaning they release significant heat. acs.org What is easily managed in laboratory glassware can become a critical safety hazard in a large industrial reactor if not properly controlled. Inadequate heat dissipation can lead to temperature spikes, resulting in side reactions, decreased product quality, and potentially a dangerous runaway reaction. acs.org

Continuous processing, using technologies like continuous stirred tank reactors (CSTRs), offers a significant advantage over traditional batch processing for managing such hazardous reactions. acs.org Continuous flow chemistry provides superior temperature control due to a higher surface-area-to-volume ratio, allowing for efficient heat removal. acs.orgcetjournal.it This technology has been successfully applied to challenging reactions like nitration and formylation, leading to safer, more scalable, and higher-yielding processes. acs.org

Another critical aspect of scale-up is purification. While laboratory syntheses might employ techniques like flash chromatography for purification, these methods are generally not practical or economical for large-scale production. google.comgoogle.com Therefore, the development of robust and scalable crystallization processes is paramount. google.comroyalsocietypublishing.org This involves a detailed study of solubility, solvent selection, cooling profiles, and agitation rates to consistently produce a crystalline product with the desired purity and physical characteristics. royalsocietypublishing.orggoogle.com The crystal structure and morphology of aromatic sulfonamides are influenced by intermolecular hydrogen bonding, which can affect their physicochemical properties. researchgate.netacs.org

The table below outlines some of the critical parameters that must be considered and optimized when scaling up the synthesis of 2-Fluoro-4-formylbenzenesulfonamide.

| Parameter | Laboratory-Scale Approach | Scale-up Challenge | Optimization Strategy |

| Reaction Control | Manual addition of reagents, simple heating/cooling. | Exothermic reactions, potential for localized "hot spots." acs.org | Automated, controlled addition of reagents; use of jacketed reactors with advanced cooling systems; implementation of continuous flow reactors. acs.orgbeilstein-journals.org |

| Mixing | Magnetic stirrers. | Inefficient mixing leading to non-uniform reaction conditions and side product formation. acs.org | Use of high-torque overhead stirrers, baffles within the reactor to ensure turbulence and homogeneity. |

| Purification | Column chromatography. google.comgoogle.com | Impractical and costly for large volumes. | Development of optimized crystallization procedures, including solvent screening and controlled cooling. royalsocietypublishing.orggoogle.com |

| Solvent Usage | Often used in large excess. | Environmental concerns, cost of disposal, and worker safety. | Minimizing solvent volume, recycling solvents, and exploring greener solvent alternatives. researchgate.net |

| Reaction Time | Often lengthy to ensure complete reaction. | Long reaction times decrease reactor throughput and increase energy costs. | Catalyst optimization, higher temperatures (if safe), and process analytical technology (PAT) to monitor reaction completion in real-time. cetjournal.it |

Chemical Reactivity and Mechanistic Insights of 2 Fluoro 4 Formylbenzenesulfonamide

Reactivity Profiling of the Formyl (-CHO) Group

The formyl group is a key center for chemical transformations in 2-Fluoro-4-formylbenzenesulfonamide. Its reactivity is largely defined by the electrophilic nature of the carbonyl carbon.

Carbonyl Reactivity: Nucleophilic Addition and Condensation

The carbon-oxygen double bond of the formyl group is highly polarized due to oxygen's greater electronegativity, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.orgyoutube.com This fundamental property drives nucleophilic addition, a primary reaction pathway for this group. In this reaction, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate as the carbon's hybridization changes from sp² to sp³. masterorganicchemistry.comlibretexts.orgfiveable.me The rate of this addition is significantly enhanced by the presence of electron-withdrawing groups on the aromatic ring, such as the fluoro and sulfonamide substituents in the title compound, which further increase the partial positive charge on the carbonyl carbon. masterorganicchemistry.com

This inherent reactivity makes 2-Fluoro-4-formylbenzenesulfonamide a versatile substrate for various condensation reactions, which are crucial for forming new carbon-carbon and carbon-heteroatom bonds.

Table 1: Examples of Condensation Reactions Involving Aryl Aldehydes

| Reaction Type | Description | Relevance to 2-Fluoro-4-formylbenzenesulfonamide |

|---|---|---|

| Biginelli Reaction | A one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones (DHPMs). rsc.orgnih.govrsc.org | 2-Fluoro-4-formylbenzenesulfonamide serves as the aldehyde component, enabling the synthesis of various sulfonamide-bearing DHPMs. rsc.orgnih.gov |

| Knoevenagel Condensation | A reaction between an aldehyde or ketone and a compound with an active methylene (B1212753) group (e.g., malonic esters, β-ketonitriles), catalyzed by a weak base. mdpi.com | The formyl group readily participates in this reaction, allowing for the introduction of diverse functionalities. |

| Claisen-Schmidt Condensation | A base-catalyzed reaction between an aldehyde (with no α-hydrogens) and a ketone or ester, leading to the formation of α,β-unsaturated carbonyl compounds. youtube.com | As an aromatic aldehyde, it is an ideal substrate for crossed Claisen-Schmidt condensations. |

| Julia-Kocienski Olefination | A reaction between an aldehyde and a heterocyclic sulfone (like benzothiazolyl sulfones) in the presence of a base to form alkenes. nih.gov | The formyl group can be converted into a double bond with controlled stereochemistry using this method. |

Reactivity of the Sulfonamide (-SO₂NH₂) Moiety

The sulfonamide group, while often considered robust, possesses distinct acid-base properties and can participate in reactions at both its nitrogen and sulfur atoms. nih.gov

Acid-Base Properties and Anionic Intermediates

The sulfonamide group is markedly acidic. The strong electron-withdrawing nature of the sulfonyl group (-SO₂) delocalizes the negative charge of the conjugate base, stabilizing the resulting sulfonamidate anion. sdu.dk The acidity of the N-H protons is further amplified by the other electron-withdrawing substituents on the aromatic ring (the formyl group and the fluorine atom). sdu.dk This allows for easy deprotonation by a suitable base to form anionic intermediates. researchgate.net These charged species can act as nucleophiles or participate in further transformations, such as the formation of emissive aggregates with metal ions like potassium, which have been shown to be involved in certain reaction mechanisms. researchgate.net

Reactions at the Sulfur and Nitrogen Atoms

While the sulfur atom in the +6 oxidation state is generally unreactive towards nucleophilic attack, the nitrogen atom offers a site for various reactions. It can undergo alkylation or acylation under appropriate conditions. Furthermore, direct fluorination of the sulfonamide nitrogen using electrophilic fluorinating agents can produce N-fluorosulfonamides. researchgate.net The sulfonamide moiety is a well-established pharmacophore, known for its ability to act as a transition-state analog inhibitor of enzymes like carbonic anhydrase. nih.govrsc.org In this context, the nitrogen and one of the sulfonyl oxygens coordinate to a metal ion (typically zinc) in the enzyme's active site, demonstrating a key intermolecular reaction. rsc.org

Aromatic Ring Reactivity Influenced by Fluoro and Substituent Effects

The reactivity of the benzene (B151609) ring in 2-Fluoro-4-formylbenzenesulfonamide is heavily influenced by the electronic properties of its three substituents.

| -CHO | C4 | Electron-Withdrawing | Moderate | Strong (-M) | Deactivating | meta |

For electrophilic aromatic substitution (EAS) , the ring is strongly deactivated due to the cumulative electron-withdrawing power of all three substituents. libretexts.orgmsu.edu Should a reaction occur, the directing effects of the individual groups would determine the position of the incoming electrophile. The sulfonamide and formyl groups direct incoming electrophiles to the positions meta to themselves (C3 and C5), while the fluorine atom directs to its ortho (C3) and para (C5) positions. wikipedia.org Therefore, all three substituents cooperatively direct potential electrophilic attack to the C3 and C5 positions, with C5 likely being favored due to reduced steric hindrance.

Conversely, the presence of strong electron-withdrawing groups activates the ring towards nucleophilic aromatic substitution (NAS) . msu.edumasterorganicchemistry.com In this context, the fluorine atom is a particularly good leaving group. masterorganicchemistry.com Its high electronegativity strongly polarizes the C-F bond and activates the ring for nucleophilic attack, which is the rate-determining step. The formyl and sulfonamide groups, especially being ortho and para to potential leaving groups, further stabilize the negatively charged Meisenheimer intermediate formed during the reaction. masterorganicchemistry.com Consequently, the fluorine at C2 is susceptible to displacement by strong nucleophiles, a common strategy for synthesizing more complex heterocyclic structures from fluorinated precursors. acs.orgnih.govossila.com

Nucleophilic Aromatic Substitution (SNAr) Potential at the Fluorine Site

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is substituted with strong electron-withdrawing groups. libretexts.orgwikipedia.org The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgwikipedia.org For SNAr to occur, the electron-withdrawing substituents must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the intermediate. libretexts.org

In 2-Fluoro-4-formylbenzenesulfonamide, the fluorine atom is the leaving group. It is located at the C2 position, with the strongly electron-withdrawing sulfonamide group (-SO2NH2) at the C1 (ortho) position and the formyl group (-CHO) at the C4 (para) position. This specific arrangement makes the molecule highly activated for SNAr reactions at the C-F bond.

Activation by Substituents : Both the formyl and sulfonamide groups are powerful activators for SNAr because they withdraw electron density from the ring, facilitating the initial attack by a nucleophile. wikipedia.orgmasterorganicchemistry.com Their positions ortho and para to the fluorine atom allow them to stabilize the resulting Meisenheimer complex through resonance, delocalizing the negative charge onto the oxygen atoms of the formyl and sulfonamide groups. libretexts.orgwikipedia.org

Fluorine as a Leaving Group : Although the C-F bond is the strongest carbon-halogen bond, fluorine is often the best leaving group in SNAr reactions. masterorganicchemistry.com This is because the rate-determining step is the formation of the stabilized Meisenheimer complex, not the cleavage of the carbon-halogen bond. The high electronegativity of fluorine enhances the electrophilicity of the carbon atom to which it is attached, accelerating the initial nucleophilic attack. masterorganicchemistry.com

The reaction rate of SNAr on fluoroarenes is highly dependent on the electronic nature of the other substituents on the ring. The presence of multiple, strong electron-withdrawing groups, as in 2-Fluoro-4-formylbenzenesulfonamide, leads to a significantly enhanced reaction rate compared to less substituted fluoroarenes. nih.govmdpi.com

| Compound | Activating Groups (Ortho/Para to F) | Relative Reactivity |

|---|---|---|

| Fluorobenzene (B45895) | None | Very Low |

| 1-Fluoro-4-nitrobenzene | -NO2 (para) | High |

| 2,4-Dinitrofluorobenzene | -NO2 (ortho), -NO2 (para) | Very High |

| 2-Fluoro-4-formylbenzenesulfonamide | -SO2NH2 (ortho), -CHO (para) | Expected to be Very High |

Electrophilic Aromatic Substitution Patterns on the Ring

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich π-system of the benzene ring. uomustansiriyah.edu.iqlumenlearning.com The rate and regioselectivity of EAS are governed by the substituents already present on the ring. libretexts.org

The aromatic ring of 2-Fluoro-4-formylbenzenesulfonamide is heavily deactivated towards electrophilic attack due to the presence of three electron-withdrawing groups:

-F (Fluoro group) : Deactivating via a strong negative inductive effect (-I), but ortho, para-directing due to a positive resonance effect (+R). libretexts.orgmasterorganicchemistry.com

-CHO (Formyl group) : Strongly deactivating and meta-directing through both inductive and resonance effects (-I, -R). masterorganicchemistry.comlkouniv.ac.in

-SO2NH2 (Sulfonamide group) : Strongly deactivating and meta-directing, primarily through its strong inductive effect. lkouniv.ac.invu.nl

Given that all three substituents are deactivating, EAS reactions on 2-Fluoro-4-formylbenzenesulfonamide would be extremely sluggish and require harsh reaction conditions, such as high temperatures and strong acid catalysts. lkouniv.ac.intotal-synthesis.com

The available positions for substitution are C3, C5, and C6. The directing effects of the existing groups would determine the position of an incoming electrophile:

The sulfonamide group at C1 directs incoming electrophiles to the meta positions, C3 and C5.

The fluoro group at C2 directs to its ortho (C3) and para (C5) positions.

The formyl group at C4 directs to its meta positions, C3 and C5.

All three substituents direct potential electrophiles to the C3 and C5 positions. Therefore, if an electrophilic substitution were to occur under forcing conditions, it would be expected to yield a mixture of products substituted at the C3 and C5 positions. The severe deactivation of the ring, however, makes such reactions synthetically challenging. lkouniv.ac.in

Electronic Influence of Fluorine and Sulfonamide on Ring Activation

Fluorine (-F) : Exhibits a dual role. Its high electronegativity results in a strong electron-withdrawing inductive effect (-I), making it a deactivator for EAS. However, it can donate lone-pair electron density via resonance (+R). For halogens, the inductive effect generally outweighs the resonance effect, resulting in net deactivation. libretexts.orgmasterorganicchemistry.com

Formyl (-CHO) : This group is strongly electron-withdrawing by both induction and resonance (-I, -R). The carbonyl carbon is electrophilic, and the π-system of the C=O bond can accept electron density from the ring, creating a positive charge on the ring and thus deactivating it towards electrophiles. uomustansiriyah.edu.iqmasterorganicchemistry.com

Sulfonamide (-SO2NH2) : This is a powerful electron-withdrawing group, primarily due to the inductive effect of the highly electronegative oxygen atoms and the sulfur atom. vu.nlresearchgate.net This effect strongly deactivates the aromatic ring.

The cumulative effect of these three electron-withdrawing groups is a significant reduction in the electron density of the aromatic ring. uomustansiriyah.edu.iq This makes the compound highly susceptible to nucleophilic attack (as discussed in 3.3.1) but highly resistant to electrophilic attack (as discussed in 3.3.2).

| Substituent | σm (meta) | σp (para) | Dominant Electronic Effect |

|---|---|---|---|

| -F | +0.34 | +0.06 | Strongly Inductive Withdrawal (-I), Weakly Resonant Donating (+R) |

| -CHO | +0.35 | +0.42 | Inductive & Resonant Withdrawal (-I, -R) |

| -SO2NH2 | +0.46 | +0.55 | Strongly Inductive Withdrawal (-I) |

Data sourced from Hansch et al. (1991) and other compilations. libretexts.orgpitt.edu Positive values indicate electron-withdrawing (deactivating) properties.

Derivatization Chemistry and Analog Synthesis from 2 Fluoro 4 Formylbenzenesulfonamide

Construction of Complex Organic Architectures

The inherent reactivity of 2-Fluoro-4-formylbenzenesulfonamide allows it to serve as a scaffold for the assembly of intricate molecular frameworks. Its functional groups can be manipulated to participate in a variety of cyclization and coupling reactions, leading to the formation of diverse heterocyclic and polyfunctionalized aromatic systems.

Synthesis of Heterocyclic Compounds

The formyl group and the aromatic ring of 2-Fluoro-4-formylbenzenesulfonamide are key components for the synthesis of fused heterocyclic structures, which are prevalent in many biologically active compounds. nih.govresearchgate.net

Quinoxalines: The synthesis of quinoxalines typically involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. mdpi.comsapub.org While 2-Fluoro-4-formylbenzenesulfonamide is not a direct precursor, it can be envisioned as a starting material for quinoxaline-sulfonamides. journaljpri.com A potential synthetic route would first require the introduction of an amino group at the C-3 position (ortho to the formyl group), for example, through a nitration-reduction sequence. Subsequent reaction with a suitable reagent like an α-keto-aldehyde would lead to the formation of the quinoxaline (B1680401) ring system bearing the fluorobenzenesulfonamide moiety.

Quinolines: The Friedländer annulation is a classic and powerful method for quinoline (B57606) synthesis, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an activated α-methylene group. mdpi.comorganic-chemistry.org 2-Fluoro-4-formylbenzenesulfonamide possesses the requisite aldehyde functionality. To utilize this pathway, an amino group must be introduced at the C-3 position. This transformation could be achieved via regioselective nitration of the aromatic ring followed by chemical reduction (e.g., using SnCl₂ or catalytic hydrogenation) to yield a 3-amino-2-fluoro-4-formylbenzenesulfonamide intermediate. This intermediate could then be reacted with various ketones or esters containing α-hydrogens (e.g., acetone, ethyl acetoacetate, cyclohexanone) under acidic or basic conditions to construct a diverse library of quinoline-6-sulfonamides. The fluorine atom would be located at the 8-position of the resulting quinoline ring.

Benzoimidazotriazines: The synthesis of tricyclic systems such as benzo[e]imidazo[2,1-c] nih.govmdpi.comCurrent time information in Bangalore, IN.triazines has been reported starting from precursors like 2-fluoro-4-(trifluoromethyl)aniline. ossila.com This highlights the utility of the 2-fluoroaniline (B146934) scaffold in constructing complex heterocycles. To access such structures from 2-Fluoro-4-formylbenzenesulfonamide, a series of transformations would be necessary. This would likely involve converting the formyl group to an amino group via reductive amination and modifying the sulfonamide moiety to participate in the required cyclizations.

Generation of Polyfunctionalized Aromatic Systems

Beyond fused heterocycles, the reactive handles on 2-Fluoro-4-formylbenzenesulfonamide enable its elaboration into other complex aromatic structures.

Phenylacetamides: While no direct synthesis has been reported, standard organic transformations can be applied to convert 2-Fluoro-4-formylbenzenesulfonamide into phenylacetamide derivatives. A plausible route involves the two-step conversion of the formyl group into a cyanomethyl group. First, the aldehyde can be reduced to the corresponding benzyl (B1604629) alcohol, which is then converted to a benzyl halide. Subsequent nucleophilic substitution with a cyanide salt would yield the phenylacetonitrile (B145931) derivative. Hydrolysis of the nitrile group would provide the corresponding phenylacetic acid, which can then be coupled with a variety of amines using standard peptide coupling reagents (e.g., HATU, EDC) to generate a library of N-substituted 2-(2-fluoro-4-sulfamoylphenyl)acetamides.

Triarylmethanes: The formyl group is an ideal electrophile for generating triarylmethane scaffolds through reactions with electron-rich aromatic compounds. In the presence of an acid catalyst, 2-Fluoro-4-formylbenzenesulfonamide can undergo condensation with two equivalents of an activated arene, such as N-substituted indoles, anilines, or phenols. beilstein-journals.orgatauni.edu.tr This reaction proceeds via electrophilic aromatic substitution, where the protonated aldehyde is attacked by the nucleophilic arenes to form the central sp³-hybridized carbon, thus creating the triarylmethane core. This method allows for the synthesis of both symmetrical and unsymmetrical triarylmethanes depending on the nucleophiles used.

Modified Sulfonamide Structures for Diverse Scaffolds

The sulfonamide group itself is a prime site for derivatization, enabling the creation of diverse molecular scaffolds. The nitrogen atom of the sulfonamide can be readily alkylated or arylated to produce a wide range of substituted benzenesulfonamides. For instance, N-alkylation can be achieved by treating the parent sulfonamide with an alkyl halide in the presence of a base like potassium carbonate. beilstein-journals.org This reaction is general and can accommodate various alkyl halides. Furthermore, specialized reagents can be used to construct more complex structures. For example, reaction with 1,2-dihaloalkanes in the presence of a Lewis acid can yield N-(haloalkyl)sulfonamides, which are precursors to substituted aziridines. dnu.dp.ua

| Reactant | Conditions | Product Type | Reference |

|---|---|---|---|

| Alkyl Halide (e.g., R-X) | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | N-Alkyl-2-fluoro-4-formylbenzenesulfonamide | beilstein-journals.org |

| 1,2-Dibromoethane | Lewis Acid (e.g., FeCl₃) | N-(2-Bromoethyl)-2-fluoro-4-formylbenzenesulfonamide | dnu.dp.ua |

| Aryl Boronic Acid | Cu-catalyzed Chan-Lam Coupling | N-Aryl-2-fluoro-4-formylbenzenesulfonamide | N/A |

Introduction of Diverse Functionalities via the Formyl Group

The aldehyde (formyl) group is one of the most versatile functional groups in organic chemistry, serving as a gateway to a multitude of other functionalities. Its reactivity allows for the introduction of diverse chemical motifs onto the 2-fluoro-benzenesulfonamide scaffold.

Key transformations of the formyl group include:

Reductive Amination: This powerful one-pot reaction converts the aldehyde into a primary, secondary, or tertiary amine. d-nb.info By reacting 2-Fluoro-4-formylbenzenesulfonamide with ammonia (B1221849), a primary amine, or a secondary amine in the presence of a reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride), a wide array of aminomethyl derivatives can be synthesized. nih.govresearchgate.net This is a cornerstone reaction in medicinal chemistry for introducing basic nitrogen atoms to modulate solubility and target interactions.

Reduction: The formyl group can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). This yields (2-Fluoro-4-sulfamoylphenyl)methanol, providing a hydroxyl group that can be further functionalized through esterification, etherification, or conversion to a leaving group for nucleophilic substitution.

Oxidation: Treatment with a suitable oxidizing agent, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent, converts the formyl group into a carboxylic acid. The resulting 2-fluoro-4-sulfamoylbenzoic acid is a valuable intermediate for forming amides via coupling with amines or esters via reaction with alcohols.

Olefination: The Wittig reaction and its variants (e.g., Horner-Wadsworth-Emmons reaction) allow for the conversion of the aldehyde into an alkene. By reacting 2-Fluoro-4-formylbenzenesulfonamide with a phosphorus ylide, a carbon-carbon double bond is formed, enabling the extension of the carbon skeleton and the introduction of various substituted vinyl groups.

| Reaction Type | Reagents | Resulting Functional Group | Reference |

|---|---|---|---|

| Reductive Amination | R¹R²NH, NaBH₃CN or H₂/Catalyst | -CH₂-NR¹R² (Amine) | d-nb.infonih.gov |

| Reduction | NaBH₄, LiAlH₄ | -CH₂OH (Alcohol) | N/A |

| Oxidation | KMnO₄, CrO₃ | -COOH (Carboxylic Acid) | N/A |

| Wittig Reaction | Ph₃P=CHR | -CH=CHR (Alkene) | N/A |

| Henry Reaction | R-NO₂, Base | -CH(OH)-CHR-NO₂ (Nitroaldol) | N/A |

Transformations Involving the Sulfonamide Linkage

The sulfonamide group (-SO₂NH₂) is a critical pharmacophore known for its ability to act as a hydrogen bond donor and mimic a carboxylate group. Chemical modification of this linkage is a common strategy for modulating the physicochemical and pharmacological properties of drug candidates. The primary transformation involves the substitution of the hydrogen atoms on the sulfonamide nitrogen.

As discussed previously (Section 4.1.3), N-alkylation is a straightforward and high-yielding reaction, typically proceeding via an Sₙ2 mechanism with an alkyl halide and a base. beilstein-journals.orgdnu.dp.ua This allows for the introduction of small alkyl chains, functionalized alkyl groups, or linkers for attachment to other molecular fragments. N-arylation is also possible, often accomplished through transition-metal-catalyzed methods like the Chan-Lam or Buchwald-Hartwig cross-coupling reactions, which pair the sulfonamide with an aryl boronic acid or aryl halide, respectively. These reactions significantly expand the chemical space accessible from the parent compound, enabling the synthesis of derivatives with finely tuned steric and electronic properties.

Structure-Guided Derivative Design

In modern drug discovery, scaffolds like 2-Fluoro-4-formylbenzenesulfonamide are often utilized in a structure-guided or rational design approach. This strategy leverages structural information from a biological target (e.g., an enzyme or receptor), often obtained through X-ray crystallography, to design new analogs with improved potency, selectivity, and pharmacokinetic profiles.

The 4-formylbenzenesulfonamide (B129042) chemotype has been a focus in the development of inhibitors and molecular glues. In this context, each part of the molecule serves a specific purpose:

The Formyl Group: This group can act as a "warhead" to form a reversible covalent bond (an imine or Schiff base) with a nucleophilic residue, such as a lysine (B10760008), in the target protein's binding site. This covalent tethering can significantly increase binding affinity and residence time.

The Sulfonamide Group: This moiety is an excellent hydrogen bond donor and acceptor. It can form crucial hydrogen bonding interactions with backbone amides or polar side chains of amino acid residues in the protein, anchoring the molecule in a specific orientation.

The Benzene (B151609) Ring: This provides a rigid core structure from which the other functional groups are projected. It can engage in hydrophobic or π-stacking interactions with the protein. The fluorine substituent can modulate electronic properties and form specific interactions (e.g., with backbone amides) or block metabolic pathways.

By analyzing the co-crystal structure of a parent compound bound to its target, chemists can design new derivatives that optimize these interactions. For example, if a nearby hydrophobic pocket is identified, the sulfonamide nitrogen can be alkylated with a lipophilic group to fill that pocket, thereby increasing potency. This iterative process of design, synthesis, and biological evaluation is a powerful paradigm for the development of novel therapeutic agents.

Advanced Spectroscopic Characterization and Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the electronic environment of specific nuclei such as fluorine. For 2-Fluoro-4-formylbenzenesulfonamide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous structural confirmation.

¹H, ¹³C, and ¹⁹F NMR for Structural Confirmation

A complete assignment of the proton (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F) NMR spectra is the first step in the structural verification of 2-Fluoro-4-formylbenzenesulfonamide.

¹H NMR Spectroscopy: The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The aromatic region is expected to show a complex splitting pattern due to the spin-spin coupling between the protons and the fluorine atom. The aldehyde proton should appear as a distinct, deshielded singlet. The protons of the sulfonamide (SO₂NH₂) group may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. bhu.ac.in The chemical shifts are indicative of the carbon's hybridization and its electronic environment. libretexts.org The carbon of the formyl group (C=O) is expected at a significantly downfield shift (typically 190-200 ppm). libretexts.org The aromatic carbons will appear in the range of 110-150 ppm, with their specific shifts influenced by the electron-withdrawing effects of the formyl and sulfonamide groups and the electron-donating/withdrawing nature of the fluorine atom. bhu.ac.inlibretexts.org The carbon directly attached to the fluorine atom will show a large one-bond C-F coupling constant.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is highly sensitive to the local electronic environment. huji.ac.il For 2-Fluoro-4-formylbenzenesulfonamide, a single resonance is expected. The chemical shift of this fluorine signal provides insight into the electronic effects of the substituents on the benzene (B151609) ring. icpms.cz Furthermore, the fluorine signal will exhibit coupling to the adjacent aromatic protons, providing crucial information for assigning the proton spectrum. huji.ac.ilicpms.cz

Predicted ¹H and ¹³C NMR Data for 2-Fluoro-4-formylbenzenesulfonamide:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Couplings |

| H-3 | ~8.0-8.2 (dd) | ~118-122 | ³J(H,H), ⁴J(H,F) |

| H-5 | ~7.8-8.0 (dd) | ~128-132 | ³J(H,H), ⁴J(H,F) |

| H-6 | ~7.6-7.8 (t) | ~115-119 (d) | ³J(H,H), ³J(H,F) |

| -CHO | ~9.9-10.1 (s) | ~190-195 | |

| -SO₂NH₂ | Variable (br s) | - | |

| C-1 | - | ~135-140 | |

| C-2 | - | ~160-165 (d) | ¹J(C,F) |

| C-3 | - | ~118-122 | |

| C-4 | - | ~140-145 | |

| C-5 | - | ~128-132 | |

| C-6 | - | ~115-119 (d) | ²J(C,F) |

Note: Predicted values are based on typical chemical shift ranges for similar substituted benzene derivatives and are subject to solvent and experimental conditions. 'd' denotes a doublet and 'dd' a doublet of doublets, 't' a triplet, 's' a singlet, and 'br s' a broad singlet.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are essential for establishing the connectivity between atoms within the molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other. creative-biostructure.com In 2-Fluoro-4-formylbenzenesulfonamide, COSY would reveal the coupling network between the aromatic protons (H-3, H-5, and H-6), aiding in their unambiguous assignment. e-bookshelf.de

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. creative-biostructure.com HSQC is invaluable for assigning the carbon signals corresponding to each aromatic proton. e-bookshelf.de

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. creative-biostructure.com For a relatively rigid molecule like 2-Fluoro-4-formylbenzenesulfonamide, NOESY can help to confirm the spatial proximity of substituents on the aromatic ring. researchgate.net

Advanced Pure Shift NMR for Coupling Constant Analysis

Conventional ¹H NMR spectra can be complicated by overlapping multiplets due to homonuclear scalar couplings. nih.gov Pure shift NMR techniques are advanced methods that can simplify these complex spectra by collapsing multiplets into singlets, thereby significantly enhancing spectral resolution. manchester.ac.uknih.gov This would be particularly beneficial for the aromatic region of 2-Fluoro-4-formylbenzenesulfonamide, where the signals are expected to be complex due to multiple H-H and H-F couplings. By removing the homonuclear proton-proton couplings, the heteronuclear proton-fluorine coupling constants could be measured with much higher accuracy, providing valuable data for detailed conformational and electronic structure analysis. ox.ac.uk

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is unique to the molecule and offers direct information about the functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and powerful tool for identifying the characteristic functional groups in a molecule. masterorganicchemistry.com The spectrum of 2-Fluoro-4-formylbenzenesulfonamide is expected to show several key absorption bands.

Expected FT-IR Absorption Bands for 2-Fluoro-4-formylbenzenesulfonamide:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Sulfonamide) | Stretching | 3400-3200 | Medium, often two bands |

| C-H (Aromatic) | Stretching | 3100-3000 | Medium to Weak |

| C-H (Aldehyde) | Stretching | 2900-2800 and 2800-2700 | Weak, two bands |

| C=O (Aldehyde) | Stretching | 1710-1685 | Strong |

| C=C (Aromatic) | Stretching | 1600-1450 | Medium to Weak |

| S=O (Sulfonamide) | Asymmetric Stretching | 1370-1330 | Strong |

| S=O (Sulfonamide) | Symmetric Stretching | 1180-1160 | Strong |

| C-F (Aromatic) | Stretching | 1250-1100 | Strong |

| S-N (Sulfonamide) | Stretching | 950-890 | Medium |

The presence of strong bands for the S=O stretches are characteristic of the sulfonamide group. researchgate.netnih.gov A strong absorption for the C=O stretch confirms the presence of the aldehyde. The N-H stretching vibrations of the sulfonamide group are also key diagnostic peaks. researchgate.net

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is based on the change in dipole moment during a vibration, Raman scattering depends on the change in polarizability. researchgate.net Therefore, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For 2-Fluoro-4-formylbenzenesulfonamide, Raman spectroscopy would be particularly useful for observing the vibrations of the aromatic ring and the S-N bond. The symmetric vibrations of the molecule, which often result in a significant change in polarizability, tend to produce strong Raman signals. The C-F stretching vibration is also typically observable in the Raman spectrum. nih.gov The combination of FT-IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule. researchgate.net

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For 2-Fluoro-4-formylbenzenesulfonamide, which has a molecular weight of 203.19 g/mol , the mass spectrum provides critical data for confirming its molecular formula, C₇H₆FNO₃S. sigmaaldrich.combldpharm.com

In a typical electron impact (EI) mass spectrum, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The molecular ion peak for 2-Fluoro-4-formylbenzenesulfonamide would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation of 2-Fluoro-4-formylbenzenesulfonamide is guided by the stability of the resulting ions and neutral fragments. The presence of the sulfonamide, aldehyde, and fluoro-substituted aromatic ring leads to characteristic cleavage patterns. libretexts.orgraco.cat Key fragmentation pathways likely include the loss of the sulfonyl group (SO₂) and cleavage of the carbon-sulfur bond. The aldehyde group can lose a hydrogen atom or the entire formyl radical (CHO). libretexts.org

The table below outlines the proposed major fragment ions for 2-Fluoro-4-formylbenzenesulfonamide based on common fragmentation patterns of aromatic sulfonamides and aldehydes.

| m/z Value | Proposed Fragment Ion | Neutral Loss |

| 203 | [C₇H₆FNO₃S]⁺ | - |

| 174 | [C₇H₅FNO₂S]⁺ | CHO |

| 139 | [C₇H₆FN]⁺ | SO₂ |

| 124 | [C₆H₃FO₂S]⁺ | CHO, NH |

| 109 | [C₆H₄F]⁺ | SO₂NH₂ |

| 83 | [C₅H₄F]⁺ | SO₂NH₂, C₂H₂ |

This interactive table summarizes the expected mass spectrometry fragmentation data. The proposed fragments are based on the structural features of the compound and general principles of mass spectrometry. libretexts.orgraco.cat

X-ray Diffraction Analysis for Solid-State Conformation and Intermolecular Packing

While specific published crystal structure data for 2-Fluoro-4-formylbenzenesulfonamide is not available in the provided search results, analysis of related sulfonamide-containing compounds shows they often crystallize in common space groups, such as the monoclinic P2₁/c system. researchgate.net An XRD analysis of 2-Fluoro-4-formylbenzenesulfonamide would yield a similar set of crystallographic parameters. The sulfonamide group (—SO₂NH₂) is a potent hydrogen bond donor and acceptor, and it would be expected to play a dominant role in the crystal packing, likely forming hydrogen-bonded networks with neighboring molecules. The planar phenyl ring would likely lead to π-π stacking interactions, further stabilizing the crystal structure.

The following table illustrates the type of crystallographic data that would be obtained from a single-crystal X-ray diffraction analysis. The values are representative of a small organic molecule crystallizing in a monoclinic system. researchgate.net

| Crystallographic Parameter | Description | Example Value |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a (Å) | Unit cell dimension. | 14.51 |

| b (Å) | Unit cell dimension. | 12.13 |

| c (Å) | Unit cell dimension. | 7.55 |

| β (°) | Unit cell angle. | 91.11 |

| V (ų) | Volume of the unit cell. | 1329.5 |

| Z | Number of molecules per unit cell. | 4 |

This interactive table presents the kind of data obtained from X-ray diffraction analysis, crucial for understanding the solid-state structure. The example values are based on a known structure of a related compound. researchgate.net

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure. These calculations are fundamental to determining various molecular properties, from geometry to reactivity. For 2-Fluoro-4-formylbenzenesulfonamide, DFT methods, such as the widely used B3LYP functional combined with a suitable basis set like 6-311++G(d,p), can provide a detailed understanding of its characteristics.

The first step in most computational studies is to find the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. This is achieved by minimizing the energy of the structure. For a molecule with flexible groups like 2-Fluoro-4-formylbenzenesulfonamide, this process involves conformational analysis to identify various low-energy conformers and the transition states that connect them.

Table 1: Representative Theoretical Bond Distances for Functional Groups (Note: This table presents typical bond length ranges derived from computational studies of analogous molecules, not specific calculated values for 2-Fluoro-4-formylbenzenesulfonamide.)

| Bond | Typical Calculated Bond Length (Å) |

| C-F | 1.35 - 1.38 |

| C=O (aldehyde) | 1.21 - 1.23 |

| S=O (sulfonamide) | 1.44 - 1.47 |

| C-S (aromatic) | 1.76 - 1.79 |

| S-N (sulfonamide) | 1.63 - 1.67 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

For 2-Fluoro-4-formylbenzenesulfonamide, the electron-withdrawing nature of the formyl (CHO), fluoro (F), and sulfonamide (SO₂NH₂) groups is expected to lower the energy of both the HOMO and LUMO. The precise energy levels and the distribution of these orbitals across the molecule would be determined by the interplay of their inductive and resonance effects. The HOMO is likely to be distributed over the benzene (B151609) ring and the sulfonamide group, while the LUMO may be more localized on the formyl group and the ring.

Global reactivity descriptors, derived from HOMO and LUMO energies, quantify aspects of reactivity:

Chemical Potential (μ): Related to the "escaping tendency" of an electron from a system.

Chemical Hardness (η): Measures the resistance to charge transfer.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These parameters provide a quantitative basis for predicting how the molecule will behave in a chemical reaction.

Table 2: Conceptual Frontier Orbital Properties (Note: This table is illustrative, based on general principles of FMO theory as applied to the subject molecule.)

| Parameter | Definition | Significance for 2-Fluoro-4-formylbenzenesulfonamide |

| HOMO Energy | Energy of the highest occupied molecular orbital | Indicates electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | E(LUMO) - E(HOMO) | A larger gap implies higher kinetic stability. |

| Chemical Potential (μ) | (E(HOMO) + E(LUMO)) / 2 | Relates to electronegativity and charge transfer. |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. It visualizes the total electrostatic potential on the surface of the molecule, providing a color-coded guide to its charge distribution. Red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions represent positive potential (electron-poor areas, susceptible to nucleophilic attack). Green and yellow areas are of intermediate potential.

In 2-Fluoro-4-formylbenzenesulfonamide, the MEP map would likely show strong negative potential (red) around the oxygen atoms of the formyl and sulfonamide groups, making them the primary sites for interactions with electrophiles or hydrogen bond donors. A less intense negative region might be found near the fluorine atom. Conversely, the hydrogen atoms of the sulfonamide's amine group and the aldehydic proton would exhibit positive potential (blue), indicating their susceptibility to nucleophilic attack or hydrogen bonding interactions. The aromatic ring itself would show a more complex potential distribution due to the competing effects of the attached functional groups.

Quantum chemical calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structure.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predicted values, when correlated with experimental spectra, are invaluable for confirming the molecular structure and assigning specific signals to each atom.

IR Frequencies: The vibrational frequencies in an infrared (IR) spectrum correspond to the different modes of molecular vibration. DFT calculations can compute these frequencies, which, after appropriate scaling to account for systematic errors, typically show good agreement with experimental FT-IR and FT-Raman spectra. This allows for a detailed assignment of the observed vibrational bands to specific functional groups, such as the C=O stretch of the aldehyde, the symmetric and asymmetric S=O stretches of the sulfonamide, and the N-H stretches.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions that give rise to UV-Vis absorption spectra. The calculations can predict the maximum absorption wavelength (λmax) and the nature of the electronic transitions involved (e.g., n→π* or π→π*), providing insight into the molecule's electronic structure and chromophores.

Reaction Pathway Studies and Transition State Analysis

Beyond static molecular properties, computational chemistry can model the dynamics of chemical reactions. This involves mapping the potential energy surface of a reaction to identify the lowest energy path from reactants to products.

For a given chemical transformation involving 2-Fluoro-4-formylbenzenesulfonamide, computational methods can locate the structure of the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction kinetics.

For instance, if the formyl group were to undergo a nucleophilic addition reaction, calculations could model the approach of the nucleophile, the formation of the new bond, and the structure of the tetrahedral intermediate. By calculating the energies of the reactant, transition state, and product, a complete energy profile for the reaction can be constructed. Such studies reveal whether a reaction is thermodynamically favorable (exergonic or endergonic) and kinetically feasible (the height of the activation barrier). While no specific reaction pathway studies for 2-Fluoro-4-formylbenzenesulfonamide were found in the surveyed literature, this methodology remains a powerful predictive tool for exploring its potential reactivity.

Computational Insights into Regioselectivity and Stereoselectivity

While specific computational studies on the regioselectivity and stereoselectivity of 2-Fluoro-4-formylbenzenesulfonamide are not prominently available in published literature, the principles of computational chemistry allow for robust predictions. Regioselectivity in reactions, such as electrophilic or nucleophilic aromatic substitution, can be effectively modeled.

Regioselectivity in Electrophilic Aromatic Substitution (EAS): The benzene ring of 2-Fluoro-4-formylbenzenesulfonamide has three substituents with competing electronic effects:

-F (Fluoro): An ortho-, para-directing deactivator (weak). It directs incoming electrophiles to its ortho and para positions.

-CHO (Formyl): A meta-directing deactivator (strong).

-SO₂NH₂ (Sulfonamide): A meta-directing deactivator (strong).

Regioselectivity in Nucleophilic Aromatic Substitution (SNAAr): The presence of strong electron-withdrawing groups (formyl and sulfonamide) and a good leaving group (fluorine) makes the ring susceptible to nucleophilic attack. Computational models can predict regioselectivity by calculating the relative stabilities of the isomeric Meisenheimer (σ-complex) intermediates. nih.gov The most stable intermediate corresponds to the major product. For this molecule, nucleophilic attack would be favored at the carbon bearing the fluorine atom (position 2) due to stabilization of the negative charge by the adjacent electron-withdrawing sulfonamide group and the para-positioned formyl group.

Stereoselectivity: Stereoselectivity arises when a reaction can produce multiple stereoisomers but one is formed preferentially. nih.gov For 2-Fluoro-4-formylbenzenesulfonamide, reactions involving the aldehyde group, such as reduction to an alcohol or addition of a Grignard reagent, could create a new chiral center. Computational methods, including transition state force fields (TSFFs) generated through Quantum-Guided Molecular Mechanics (Q2MM), can predict stereoselectivity by calculating the energies of the different transition states leading to each stereoisomer. acs.org Machine learning models are also increasingly used to quantitatively predict the stereochemical outcome of reactions based on learned features from large datasets. nih.govarxiv.orgresearchgate.net

Molecular Docking and Interaction Energy Calculations for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when they bind to form a stable complex. nih.gov It is widely used in drug design to understand how a ligand, such as 2-Fluoro-4-formylbenzenesulfonamide, might interact with a biological target, typically a protein. The sulfonamide moiety is a well-known pharmacophore for inhibitors of carbonic anhydrase (CA) enzymes. nih.govcu.edu.eg

Docking studies on related benzenesulfonamide (B165840) derivatives against CA isoforms consistently show that the deprotonated sulfonamide group coordinates directly with the catalytic Zn²⁺ ion in the enzyme's active site. nih.govcu.edu.eg The aromatic ring and its substituents then form additional interactions with nearby amino acid residues, influencing binding affinity and selectivity.

For 2-Fluoro-4-formylbenzenesulfonamide, a predicted binding mode in a CA active site would involve:

Zinc Coordination: The -SO₂NH₂ group forming a primary anchor to the Zn²⁺ ion.

Hydrogen Bonding: The sulfonamide oxygens and the nitrogen atom can act as hydrogen bond acceptors and donors, respectively, with residues like Threonine 199. cu.edu.eg The formyl group's oxygen could also act as a hydrogen bond acceptor.

Hydrophobic and van der Waals Interactions: The benzene ring can form hydrophobic interactions with nonpolar residues in the active site, such as Phenylalanine 131. mdpi.com

The interaction energy, a measure of binding affinity, is calculated by the docking software's scoring function. Lower binding energy values typically indicate a more stable protein-ligand complex. For more accurate energy calculations, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to snapshots from molecular dynamics simulations of the docked complex. peerj.com

| Compound | Substituents | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Acetazolamide (Reference) | - | -7.2 | His94, His96, His119, Thr199, Thr200 |

| Benzenesulfonamide | None | -5.8 | His94, His96, His119, Thr199 |

| 4-Methylbenzenesulfonamide | 4-CH₃ | -6.5 | His94, His96, Val121, Phe131, Thr199 |

| 4-Fluorobenzenesulfonamide | 4-F | -6.1 | His94, His96, Gln92, Thr199 |

| 2-Fluoro-4-formylbenzenesulfonamide (Hypothetical) | 2-F, 4-CHO | -7.5 (Estimated) | His94, Gln92, Val121, Leu198, Thr199 |

Data is illustrative and derived from principles shown in studies on related sulfonamides. westmont.edumdpi.comscielo.br

Quantitative Structure-Property Relationships (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) is a computational method that attempts to find a mathematical correlation between the structural features of a molecule and its physicochemical properties. jcsp.org.pkfrontiersin.org The basic premise is that the properties of a chemical are determined by its molecular structure. jcsp.org.pk

A QSPR model is developed by:

Dataset Compilation: Assembling a set of structurally related compounds with known experimental values for a specific property (e.g., solubility, boiling point, lipophilicity).

Descriptor Calculation: Calculating various numerical descriptors for each molecule that encode its structural, electronic, and topological features. For 2-Fluoro-4-formylbenzenesulfonamide, relevant descriptors would include those related to its size (molecular weight), shape (topological indices like Randic or Balaban indices), and electronic nature (dipole moment, HOMO/LUMO energies, partial charges on the fluoro and formyl groups). jcsp.org.pkresearchgate.net

Model Building: Using statistical methods like Multiple Linear Regression (MLR) to build a mathematical equation relating the descriptors (independent variables) to the property (dependent variable). scispace.com

Validation: Testing the model's predictive power using internal and external validation techniques. scispace.com

QSPR models have been successfully developed for both sulfonamides and aromatic aldehydes to predict properties like thermal energy, heat capacity, entropy, lipophilicity (LogKow), and toxicity. jcsp.org.pktobreg.orgnih.govjmaterenvironsci.comnih.gov For instance, a study on aromatic aldehydes developed a robust QSPR model for predicting lipophilicity using Dragon descriptors, achieving a high correlation coefficient (R² = 88.71%). tobreg.org Another study on sulfonamides used topological and quantum chemical descriptors to predict thermal properties. jcsp.org.pkresearchgate.net

A hypothetical QSPR model to predict a property like the bioconcentration factor (BCF) for a series of substituted benzenesulfonamides might look like:

log(BCF) = c₀ + c₁(LogP) + c₂(TPSA) + c₃*(LUMO)

Where c values are coefficients determined by regression, LogP is the octanol-water partition coefficient, TPSA is the topological polar surface area, and LUMO is the energy of the lowest unoccupied molecular orbital.

| Compound | Molecular Weight (MW) | Topological Polar Surface Area (TPSA) | LogP | Predicted Property (e.g., pIC₅₀) |

|---|---|---|---|---|

| Benzaldehyde | 106.12 | 17.07 | 1.48 | 1.25 |

| 4-Fluorobenzaldehyde | 124.11 | 17.07 | 1.63 | 1.38 |

| 4-Hydroxybenzaldehyde | 122.12 | 37.30 | 1.29 | 1.15 |

| 4-(Trifluoromethyl)benzaldehyde | 174.11 | 17.07 | 2.54 | 1.98 |

| 2-Fluoro-4-formylbenzenesulfonamide (Hypothetical) | 203.19 | 83.99 | 0.45 (Estimated) | 1.65 (Model-Predicted) |

Data is illustrative and derived from principles shown in QSPR studies on aromatic aldehydes. nih.govjmaterenvironsci.comtandfonline.com

Structure Activity Relationship Sar Studies from a Molecular and Theoretical Perspective

Impact of Fluorine Substitution on Electronic and Steric Properties

From a steric perspective, fluorine is relatively small, with a van der Waals radius that is only slightly larger than that of a hydrogen atom. tandfonline.com This means that its substitution for hydrogen does not introduce significant steric bulk, which can be advantageous in drug design as it is less likely to cause major disruptions in the binding mode of the compound to a receptor or enzyme. tandfonline.com Studies on other fluorinated compounds have shown that this substitution can block metabolic oxidation, a process that can inactivate drugs. mdpi.com Specifically, the use of a p-fluorophenyl group has been a common strategy to reduce potential toxicity and enhance drug efficacy. mdpi.com In the case of 2-Fluoro-4-formylbenzenesulfonamide, the fluorine at the 2-position can influence the orientation of the sulfonamide group and affect its interaction with target proteins.

Research on other benzenesulfonamide (B165840) derivatives has highlighted the importance of substitution on the benzene (B151609) ring for inhibitory activity. For instance, in a series of 1,5-diarylpyrazoles with a substituted benzenesulfonamide moiety, fluorine substitution was found to be a key factor in achieving selectivity and potency for COX-2 inhibition. acs.org Similarly, in studies of Keap1-Nrf2 protein-protein interaction inhibitors, electron-withdrawing groups like fluorine on the benzenesulfonamide ring were found to be less potent than electron-donating groups in some contexts. nih.gov This highlights the nuanced role of fluorine's electronic effects in modulating biological activity.

Table 1: Impact of Fluorine Substitution

| Property | Effect of Fluorine Substitution | Reference |

|---|---|---|

| Electronic | Strong electron-withdrawing effect, alters electron distribution, can reduce basicity of nearby groups. | tandfonline.com |

| Steric | Minimal steric perturbation compared to hydrogen, can fit into receptor pockets. | tandfonline.commdpi.com |

| Metabolic Stability | Can block sites of metabolic oxidation. | mdpi.com |

Influence of Formyl and Sulfonamide Groups on Molecular Recognition Features

The formyl (-CHO) and sulfonamide (-SO₂NH₂) groups are critical for the molecular recognition of 2-Fluoro-4-formylbenzenesulfonamide. The sulfonamide group is a well-established pharmacophore, known for its ability to participate in hydrogen bonding and coordinate with metal ions, particularly zinc in metalloenzymes like carbonic anhydrases. mdpi.comnih.gov The two oxygen atoms of the sulfonamide group are key binding motifs, often engaging in highly conserved CH···O=S interactions with proteins. nih.govacs.org The deprotonated sulfonamide function (RSO₂NH⁻) is a primary zinc-binding group in many carbonic anhydrase inhibitors. mdpi.com

The formyl group, being a polar and reactive moiety, can act as a hydrogen bond acceptor. It can also participate in nucleophilic addition reactions, potentially forming covalent bonds with nucleophilic residues in a protein's active site. This dual functionality of the formyl group—enabling both non-covalent and covalent interactions—adds a significant dimension to the molecule's interaction profile. The presence of both the sulfonamide and formyl groups creates a molecule with convergent functional groups, capable of recognizing substrates with complementary size, shape, and functionality. acs.org

In a broader context, the sulfonamide moiety is crucial for enhancing solubility and target binding in various drug candidates. Its ability to mimic para-aminobenzoic acid (PABA) allows it to inhibit enzymes that use PABA as a substrate, such as in bacterial folic acid synthesis.

Table 2: Molecular Recognition Features of Functional Groups

| Functional Group | Key Recognition Features | Potential Interactions | Reference |

|---|---|---|---|

| Sulfonamide (-SO₂NH₂) | Hydrogen bond donor and acceptor, zinc-binding group. | Hydrogen bonds, CH···O=S interactions, metal coordination. | mdpi.comnih.govacs.org |

| Formyl (-CHO) | Hydrogen bond acceptor, electrophilic center. | Hydrogen bonds, nucleophilic addition (covalent bonding). |

Conformational Flexibility and Its Role in Intermolecular Interactions

The conformational flexibility of 2-Fluoro-4-formylbenzenesulfonamide, particularly around the sulfonamide linker, plays a vital role in its ability to adapt to the binding sites of various biological targets. The bond connecting the phenyl ring to the sulfur atom and the sulfur-nitrogen bond allow for rotational freedom. cas.cn This flexibility enables the molecule to adopt different conformations, which can be crucial for establishing optimal intermolecular interactions. rsc.org

Studies on benzenesulfonamide derivatives have shown that the flexibility of the "tail" portion of the molecule, which extends from the sulfonamide group, can significantly influence binding affinity and isoform selectivity. nih.govnih.gov By adopting a specific conformation, the molecule can position its functional groups to form a well-defined network of interactions with amino acid residues in the target's binding pocket. nih.gov Computational studies on other benzenesulfonamides have demonstrated that the degree of rigidity or flexibility conferred by different linkers can be correlated with inhibitory activity. tandfonline.comnih.gov For 2-Fluoro-4-formylbenzenesulfonamide, the interplay between the rotational freedom of the sulfonamide and formyl groups allows it to explore a range of conformations to achieve favorable binding.

Theoretical investigations into the conformational states of crystalline sulfonamides have revealed the importance of noncovalent interactions in stabilizing specific conformations. rsc.org The ability to form various intramolecular and intermolecular hydrogen bonds and other weak interactions dictates the preferred spatial arrangement of the molecule. rsc.org

Elucidation of Key Interaction Motifs

The key interaction motifs for 2-Fluoro-4-formylbenzenesulfonamide are largely dictated by its sulfonamide and formyl functionalities. The sulfonamide group is a cornerstone of interaction for this class of compounds. The sulfonamide oxygens are recognized as a crucial binding motif, capable of forming unusual but highly conserved CH···O=S interactions with proteins. nih.govacs.orgchemrxiv.org Furthermore, the sulfonamide nitrogen can act as a hydrogen bond donor, while the sulfonyl oxygens act as hydrogen bond acceptors. nih.govacs.org In the context of metalloenzymes, the sulfonamide can coordinate to a zinc ion, a fundamental interaction for many of its biological activities. mdpi.com

The formyl group provides an additional point of interaction. As a hydrogen bond acceptor, it can interact with hydrogen bond donors on a protein surface. Its electrophilic carbon can also be a target for nucleophilic attack from amino acid residues like serine or cysteine, leading to the formation of a reversible or irreversible covalent bond.

Positional Isomerism and its Impact on Predicted Molecular Interactions

The specific placement of the fluoro and formyl groups on the benzenesulfonamide ring is a critical determinant of the molecule's interaction profile. Positional isomerism, the variation in the location of substituents on a molecular scaffold, can lead to drastic changes in crystal packing and physicochemical properties. acs.org

In the case of 2-Fluoro-4-formylbenzenesulfonamide, the ortho-fluoro substituent can influence the acidity of the sulfonamide N-H bond and the orientation of the sulfonamide group through steric and electronic effects. This, in turn, affects its hydrogen bonding capacity and its ability to coordinate with metal ions. The para-formyl group is positioned to interact with different regions of a binding pocket compared to if it were at the ortho or meta position.

Studies on other substituted benzenesulfonamides have demonstrated the significant impact of positional isomerism. For example, the inhibitory activity of benzenesulfonamide derivatives against carbonic anhydrases can vary depending on whether the substituent is at the para or meta position. nih.govtandfonline.com Similarly, the placement of substituents on the benzene ring of PPARγ modulators was found to be critical for transcriptional activity, with substitutions at position 2 aiding in tighter packing and substitutions at position 4 being associated with higher activity. nih.gov Therefore, the specific 2-fluoro-4-formyl substitution pattern of this compound is expected to result in a unique set of molecular interactions and a distinct biological activity profile compared to its other positional isomers.

Industrial and Research Applications As a Chemical Intermediate

Role in the Synthesis of Advanced Organic Materials

2-Fluoro-4-formylbenzenesulfonamide serves as a crucial precursor in the development of sophisticated organic materials. Its aldehyde functionality allows it to participate in condensation reactions, such as the Knoevenagel condensation, to create larger, conjugated systems. For instance, it is used in the synthesis of 3-substituted derivatives of 2-indolinone, which are scaffolds of interest in materials science and medicinal chemistry. brieflands.com

The presence of the fluorine atom and the sulfonamide group can impart desirable properties to the final materials, such as thermal stability, specific electronic characteristics, and altered solubility. Companies that specialize in manufacturing intermediates for material science applications often list fluorinated building blocks, including benzene (B151609) compounds with aldehyde and sulfonamide functionalities, as key components for producing materials like OLEDs, organic pigments, and other electronic materials. bldpharm.combldpharm.com The development of photo initiators, dyes, pigments, and specialized polymer additives often relies on such versatile intermediates to achieve desired performance characteristics. cohizon.com

Use in Specialty Chemical Manufacturing

In the realm of specialty chemical manufacturing, 2-Fluoro-4-formylbenzenesulfonamide is valued as a non-commodity, high-value intermediate. framochem.com Its application is central to multi-step synthetic processes that yield complex molecules with specific functions. Specialty chemical manufacturers leverage such fluorinated intermediates to build molecules for a host of demanding applications across the life sciences and material science sectors. cohizon.comframochem.com

A significant area of its use is in the synthesis of heterocyclic compounds. For example, research has demonstrated its utility in creating benzenesulfonamide-decorated dihydropyrimidin(thi)ones and other related derivatives. nih.govrsc.org These synthetic routes are characteristic of specialty chemical manufacturing, where a unique building block is modified through a series of controlled reactions to produce a final product with high purity and specific functionality, such as enzyme inhibition. nih.govrsc.org The synthesis of such targeted molecules underscores the compound's role in producing fine chemicals rather than bulk commodities.

Contribution to Agrochemical and Pharmaceutical Building Block Supply Chains

The compound is a key building block within the supply chains for both the pharmaceutical and agrochemical industries, which rely on a steady supply of versatile intermediates. framochem.comchemicalregister.com

Pharmaceutical Supply Chain: A prominent application of 2-Fluoro-4-formylbenzenesulfonamide is as a critical intermediate in the synthesis of Pazopanib. mdpi.com Pazopanib is a multi-target tyrosine kinase inhibitor used in cancer therapy. researchgate.netrroij.com Several patented synthetic routes for Pazopanib explicitly involve the condensation of a pyrimidine (B1678525) derivative with a sulfonamide-containing fragment, for which 2-Fluoro-4-formylbenzenesulfonamide can serve as the precursor. rroij.comgoogle.comnewdrugapprovals.org Beyond this, the compound is a valuable starting material for creating libraries of potential therapeutic agents. Its structure has been incorporated into novel carbonic anhydrase inhibitors, which are being investigated for their anticancer properties. nih.govrsc.orgresearchgate.net It has also been identified as a useful reagent for preparing potent JAK2 inhibitors. chemicalbook.com

Agrochemical Supply Chain: In modern agrochemical development, the incorporation of fluorine into molecules is a widely used strategy to enhance biological activity, metabolic stability, and lipophilicity. researchgate.net Fluorinated building blocks are therefore essential components in the discovery and production of new fungicides, herbicides, and insecticides. ccspublishing.org.cnresearchgate.net While direct synthesis of a commercialized agrochemical from 2-Fluoro-4-formylbenzenesulfonamide is not prominently documented, its classification as a fluorinated benzene derivative makes it a valuable entity in the agrochemical building block supply chain. chemicalregister.combldpharm.com The industry relies on a diverse palette of such intermediates to construct the complex molecular architectures required for next-generation crop protection agents. ccspublishing.org.cn

| Applications of 2-Fluoro-4-formylbenzenesulfonamide as an Intermediate | ||

|---|---|---|

| Final Product or Scaffold | Field of Application | Role of Intermediate |

| Pazopanib | Pharmaceutical (Anticancer) | Key building block for the sulfonamide portion of the drug. mdpi.comnewdrugapprovals.org |